Chemoselective Imine Reduction: BTPPB vs. Sodium Borohydride
BTPPB selectively reduces imines and enamines to amines in methanol at room temperature, whereas NaBH₄ under the same conditions preferentially reduces aldehydes and ketones, often leaving imines intact or requiring acidic additives [1][2]. Quantitative yields for imine reduction using BTPPB have been reported in the range of 80–95% for a panel of aryl imines, while NaBH₄ alone typically gives <20% conversion of imines without activation [1]. This functional-group selectivity eliminates the need for protecting-group strategies in multi-step syntheses.
| Evidence Dimension | Imine reduction yield |
|---|---|
| Target Compound Data | 80–95% isolated amine (BTPPB, MeOH, r.t., 1 h) |
| Comparator Or Baseline | NaBH₄: <20% imine conversion under identical conditions |
| Quantified Difference | ≥60% higher imine reduction efficiency with BTPPB |
| Conditions | Aryl imine substrates, methanol, room temperature, 1 h reaction time |
Why This Matters
Procurement of BTPPB avoids the need for additional acids or catalysts required by NaBH₄ for imine reduction, simplifying process development and reducing impurity profiles.
- [1] Hajipour, A. R., Mallakpour, S. E., & Najafi, A. R. (2001). Benzyltriphenylphosphonium Borohydride (BTPPB) as a Selective Reducing Agent for Reduction of Imines, Enamines, and Reductive Amination of Aldehydes with Primary and Secondary Amines in Methanol. Phosphorus, Sulfur, and Silicon and the Related Elements, 170(1), 197–203. View Source
- [2] Hajipour, A. R., Mallakpour, S. E., & Najafi, A. R. (2001). Benzyltriphenylphosphonium Borohydride (BTPPB) as a Selective Reducing Agent for Reduction of Imines, Enamines, and Reductive Amination of Aldehydes with Primary and Secondary Amines in Methanol. Phosphorus, Sulfur, and Silicon and the Related Elements, 170(1), 197–203. View Source
